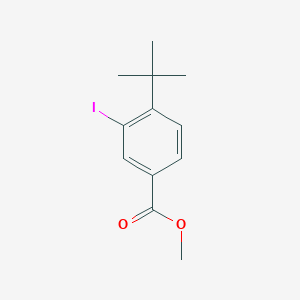

Methyl 4-tert-butyl-3-iodobenzoate

CAS No.: 91639-30-4

Cat. No.: VC8186014

Molecular Formula: C12H15IO2

Molecular Weight: 318.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91639-30-4 |

|---|---|

| Molecular Formula | C12H15IO2 |

| Molecular Weight | 318.15 g/mol |

| IUPAC Name | methyl 4-tert-butyl-3-iodobenzoate |

| Standard InChI | InChI=1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3 |

| Standard InChI Key | XSYXVZNTABTYRW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of methyl 4-tert-butyl-3-iodobenzoate likely involves multi-step functionalization of a benzoic acid derivative. A plausible pathway includes:

-

Esterification of 4-tert-butylbenzoic acid: Initial formation of methyl 4-tert-butylbenzoate via acid-catalyzed esterification with methanol, as described for analogous esters .

-

Electrophilic Iodination: Subsequent iodination at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity .

Industrial Production

Physicochemical Properties

Available data for methyl 4-tert-butyl-3-iodobenzoate are sparse, but inferences can be drawn from structurally related compounds:

The iodine substituent significantly alters the compound’s reactivity compared to non-halogenated analogs. For instance, the C-I bond’s polarizability facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in complex molecule synthesis .

Industrial and Research Applications

Role as a Synthetic Intermediate

Methyl 4-tert-butyl-3-iodobenzoate is primarily utilized as a primary or secondary intermediate in organic synthesis . Its applications include:

-

Pharmaceuticals: Serving as a precursor in the synthesis of iodinated drug candidates, particularly those targeting thyroid disorders or infectious diseases.

-

Agrochemicals: Acting as a building block for herbicides and pesticides, where the iodine atom enhances bioactivity.

-

Materials Science: Participating in the preparation of liquid crystals or polymers with tailored electronic properties.

Comparative Analysis with Non-Iodinated Analogs

The addition of iodine distinguishes this compound from its non-halogenated counterpart, methyl 4-tert-butylbenzoate (CAS 26537-19-9). Key differences include:

This contrast highlights the strategic importance of halogenation in modifying chemical behavior for targeted applications.

Future Research Directions

The limited availability of data on methyl 4-tert-butyl-3-iodobenzoate presents opportunities for further investigation:

-

Synthetic Optimization: Development of high-yield, regioselective iodination protocols.

-

Toxicological Studies: Comprehensive assessment of ecotoxicology and occupational exposure limits.

-

Application Expansion: Exploration in catalytic processes or as a ligand in coordination chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume